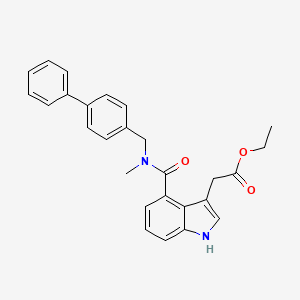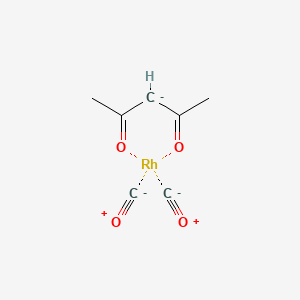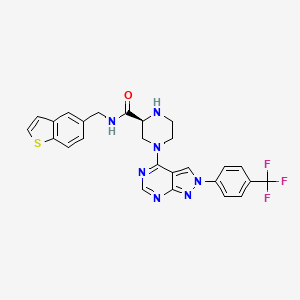
Nampt activator-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nampt activator-4 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has garnered significant attention due to its potential neuroprotective effects and its ability to boost intracellular levels of NAD, which is essential for various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nampt activator-4 involves several steps, including the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). This is followed by the production of NAD via nicotinamide mononucleotide adenylyltransferase (NMNAT). The optimization of the synthetic route revealed the critical role of specific residues in boosting NAMPT activity .
Industrial Production Methods
Industrial production of this compound typically involves high-throughput screening (HTS) of various compounds to identify potent activators. The identified compounds are then optimized for increased efficacy and stability. The production process includes the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to ensure proper formulation .
Chemical Reactions Analysis
Types of Reactions
Nampt activator-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different levels of activity and stability. These derivatives are often tested for their efficacy in boosting NAD levels and their potential neuroprotective effects .
Scientific Research Applications
Nampt activator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NAD salvage pathway and the role of NAMPT in cellular metabolism.
Industry: Utilized in the development of NAD-boosting supplements and pharmaceuticals.
Mechanism of Action
Nampt activator-4 exerts its effects by binding to the active site of NAMPT, thereby enhancing its enzymatic activity. This leads to an increase in the production of nicotinamide mononucleotide (NMN) and subsequently NAD. The compound’s mechanism of action involves the allosteric modulation of NAMPT, which boosts its affinity for substrates and stabilizes the enzyme in its active form .
Comparison with Similar Compounds
Nampt activator-4 is unique in its ability to effectively increase intracellular NAD levels and induce metabolic and transcriptional reprogramming. Similar compounds include:
SBI-797812: A small molecule that activates NAMPT by shifting the reaction equilibrium towards NMN formation.
P7C3: An aminopropyl carbazole that promotes neurogenesis and enhances cognition by activating NAMPT.
DS68702229: A potent NAMPT activator with a unique chemical structure that enhances NAD biosynthesis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on NAMPT activity.
Properties
Molecular Formula |
C26H22F3N7OS |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(2S)-N-(1-benzothiophen-5-ylmethyl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-2-carboxamide |
InChI |
InChI=1S/C26H22F3N7OS/c27-26(28,29)18-2-4-19(5-3-18)36-13-20-23(34-36)32-15-33-24(20)35-9-8-30-21(14-35)25(37)31-12-16-1-6-22-17(11-16)7-10-38-22/h1-7,10-11,13,15,21,30H,8-9,12,14H2,(H,31,37)/t21-/m0/s1 |
InChI Key |
PNEQDEPNUMZDMO-NRFANRHFSA-N |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
C1CN(CC(N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




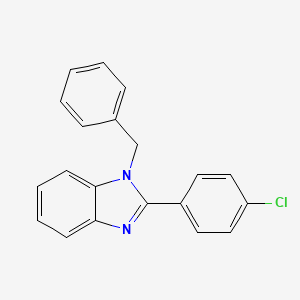



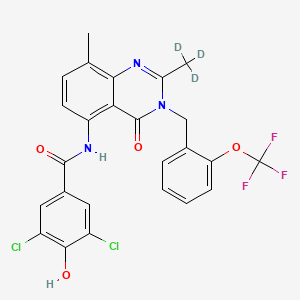
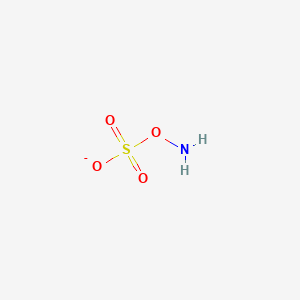
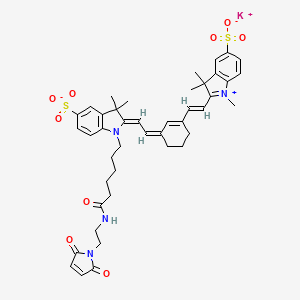


![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
